molecular formula C23H21NO5 B13394637 N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;but-2-enedioic acid

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;but-2-enedioic acid

Cat. No.: B13394637
M. Wt: 391.4 g/mol
InChI Key: SQAZQLMBEHYFJA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzobbenzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine involves several steps. One common method includes the reaction of benzobbenzoxepin with a suitable alkylating agent to introduce the N-methylprop-2-yn-1-amine moiety. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(benzobbenzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(benzobbenzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine has been extensively studied for its neuroprotective effects. It has shown potential in treating neurodegenerative diseases such as Parkinson’s disease and amyotrophic lateral sclerosis (ALS). The compound works by inhibiting the aggregation of misfolded proteins and protecting neurons from apoptosis . Additionally, it has been investigated for its potential use in treating other conditions such as spinal muscular atrophy and multiple sclerosis .

Mechanism of Action

The mechanism of action of N-(benzobbenzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine involves its interaction with molecular targets such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The compound inhibits the nuclear translocation of GAPDH, thereby preventing the initiation of apoptotic pathways. This action helps in protecting neurons from programmed cell death and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzobbenzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine is unique due to its specific interaction with GAPDH and its potential neuroprotective effects. Unlike benzodiazepines and phenobarbital, which primarily act as sedatives, this compound has shown promise in treating neurodegenerative diseases by preventing neuronal apoptosis .

Properties

IUPAC Name

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO.C4H4O4/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19;5-3(6)1-2-4(7)8/h1,4-11,13H,12,14H2,2H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAZQLMBEHYFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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